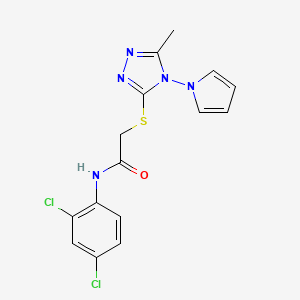

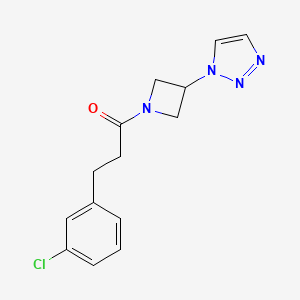

N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple heterocyclic components such as pyrrole and triazole rings, as well as a thioacetamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some aspects of its structure and properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions that may include the formation of intermediate products, such as uracil derivatives, which are then further reacted with chloroacetamides to yield the final product . The synthesis of N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would likely follow a similar pathway, starting with the formation of the heterocyclic components followed by their incorporation into the acetamide framework.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, NMR, and IR spectroscopy . These techniques allow for the determination of the conformational behavior of the molecule, which in the case of the related compound, is influenced by the internal rotation of substituent groups. For N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, similar analytical methods would be used to elucidate its structure, with particular attention to the interactions between the dichlorophenyl group and the heterocyclic components.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as well as the nature of the heterocyclic components. The compound contains both electron-withdrawing (dichlorophenyl) and electron-donating (pyrrol and triazole) groups, which could affect its reactivity in chemical reactions. The provided papers do not detail specific reactions for this compound, but they suggest that hydrogen bonding and other non-covalent interactions play a significant role in the stability and reactivity of similar molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would be influenced by its molecular structure. The presence of chlorine atoms and heterocyclic rings suggests that the compound would have a relatively high molecular weight and might exhibit significant polar character, impacting its solubility and melting point. The exact properties would need to be determined experimentally through techniques such as differential scanning calorimetry (DSC) and solubility tests. The provided papers do not offer specific data on these properties for the compound .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, derived from a precursor similar in structural complexity to N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. These compounds were assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the potential of such compounds in agricultural pest control (Fadda et al., 2017).

Spectroscopic and Quantum Mechanical Studies

Research by Mary et al. (2020) focused on the spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs, which share structural features with N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. The study highlighted the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), due to their good light harvesting efficiency and free energy of electron injection, indicating their utility in renewable energy technologies (Mary et al., 2020).

Cholinesterase Inhibition and Molecular Docking Studies

A study on new N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide, which resembles the chemical structure of interest, was conducted to evaluate their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research is crucial for understanding the therapeutic potential of these compounds in treating diseases like Alzheimer's, where cholinesterase inhibitors play a significant role (Riaz et al., 2020).

Antimicrobial Screening

The synthesis and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, which share a core structure with the compound , were investigated for their potential antibacterial, antifungal, and anti-tuberculosis activities. This research underscores the importance of such compounds in developing new antimicrobial agents to combat resistant strains of microorganisms (MahyavanshiJyotindra et al., 2011).

properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5OS/c1-10-19-20-15(22(10)21-6-2-3-7-21)24-9-14(23)18-13-5-4-11(16)8-12(13)17/h2-8H,9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOOKWWRNINBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3004015.png)

![2-[(3-Bromo-1-adamantyl)methyl]-5-nitroisoindole-1,3-dione](/img/structure/B3004019.png)

![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3004020.png)

![3-allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004022.png)

![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)

![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)

![2-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B3004032.png)

![8-methoxy-5-methyl-1H,2H,3H,9H,9aH-pyrrolo[2,3-b]quinoline](/img/structure/B3004033.png)

![4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3004035.png)